CCW 28-3

PROTAC RNF4 E3 ligase

Generic CRBN/VHL PROTACs alter degradome profiles and cannot substitute for RNF4-dependent mechanisms. CCW 28-3 (CAS 2361142-23-4) is the first well-characterized covalent RNF4 ligand-based PROTAC. - Selective BRD4 degradation (DC50 ~100-1000 nM); BRD2/3 unchanged - Essential positive control for RNF4 axis validation (activity abrogated by MG132 or RNF4 KO) - Use with CCW16 and RNF4 genetic models to deconvolute degradation vs. ferroptosis

Molecular Formula C44H42Cl2N6O4S
Molecular Weight 821.8 g/mol
Cat. No. B15571146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCW 28-3
Molecular FormulaC44H42Cl2N6O4S
Molecular Weight821.8 g/mol
Structural Identifiers
InChIInChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1
InChIKeyWSSWVTZWODGGCO-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCW 28-3: RNF4-Recruiting BRD4 Degrader


CCW 28-3 (CAS 2361142-23-4) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that functions as a covalent BRD4 degrader [1]. It is distinguished by its novel E3 ubiquitin ligase recruitment mechanism, operating in a proteasome- and RNF4-dependent manner [1]. The compound comprises a JQ-1-derived warhead for BRD4 (BET bromodomain) binding, linked to CCW16, a covalent recruiter of the RING finger protein 4 (RNF4) E3 ligase [1]. This makes CCW 28-3 a specialized tool for studying targeted protein degradation (TPD) pathways that are orthogonal to the standard Cereblon (CRBN) and von Hippel-Lindau (VHL) systems, offering unique capabilities for research in drug resistance and novel degrader development [1].

Workflow BRD4 target engagement and degradation studies
Selection RNF4 E3 ligase recruitment mechanism
Context Cellular oncology research models

CCW 28-3: Why Substitution Fails


The direct substitution of CCW 28-3 with alternative BRD4 degraders, such as those based on CRBN (e.g., dBET1, ARV-825) or VHL (e.g., MZ1), is scientifically invalid for studies investigating non-canonical degradation pathways. The functional outcome of a PROTAC molecule is critically dependent on the specific E3 ligase it recruits; changing the E3 ligase alters the entire ubiquitination landscape, ternary complex dynamics, and degradation kinetics [1]. CCW 28-3 is currently the primary tool molecule for exploring RNF4-dependent protein degradation [1]. Substituting it with a CRBN- or VHL-based degrader would entirely invalidate experiments designed to interrogate RNF4's biology or to overcome resistance mechanisms that have evolved against the more commonly exploited E3 ligases [1].

E3 ligase specificity may not transfer
CRBN- or VHL-based degraders (e.g., dBET1, MZ1) engage different subcellular pools and may shift degradation profiles.
Covalent engagement differs from reversible systems
The chloro-N-acetamide warhead forms a covalent bond with RNF4 C132/C135, potentially altering ternary complex kinetics compared to reversible CRBN/VHL ligands.
Pan-BET degraders introduce isoform confounds
Degraders like MZ1 simultaneously deplete BRD2/3, which can obscure BRD4-specific phenotypes in transcription studies.

CCW 28-3 Comparative Evidence


BRD4-Selective Degradation vs. Pan-BET PROTACs

CCW 28-3 differentiates itself from all other BRD4-targeting PROTACs by exclusively recruiting the RNF4 E3 ligase, a mechanism orthogonal to standard CRBN and VHL recruiters [1]. While CRBN- and VHL-based PROTACs target distinct sets of proteins, CCW 28-3 is the first tool compound to enable the study of RNF4-dependent proteasomal degradation [1]. Unlike CRBN-recruiting PROTACs, which can degrade neosubstrates like IKZF1/3 [2], CCW 28-3's RNF4-mediated mechanism avoids these off-target degradation profiles [1].

BRD4 degradation selectivity
Cross-study comparable
CCW 28-3: DC₅₀ 100–1000 nM, BRD4 only
MZ1 (VHL-based): DC₅₀ <10 nM, degrades BRD2/3
Supports BRD4 isoform-specific endpoint interpretation
231MFP cells; proteasome-dependent validation
PROTAC RNF4 E3 ligase BRD4 degradation

Enhanced RNF4 Binding vs. Parent Ligand

CCW 28-3's RNF4-recruiting component, CCW16, binds covalently to either of two zinc-coordinating cysteines (C132 or C135) in the RNF4 RING domain but notably does not inhibit its autoubiquitination activity [1]. This contrasts with many covalent E3 ligase inhibitors. The research paper explicitly states that CCW 28-3 degrades BRD4 in a proteasome- and RNF4-dependent manner 'without inhibiting RNF4 autoubiquitination activity' [1].

RNF4 binding affinity
Head-to-head
IC₅₀ = 0.54 μM 6–10 fold improved over parent CCW16
Supports enhanced target-engagement context
Recombinant RNF4 competitive binding assay
Covalent inhibitor RING domain activity-based protein profiling

Chloro-N-acetamide Off-Target Effects and Ferroptosis

CCW 28-3 selectively degrades BRD4 without significant effects on the closely related BET family proteins BRD2 and BRD3 [1]. The study demonstrates that CCW 28-3 induces degradation of BRD4 while leaving BRD2 and BRD3 levels unchanged [1]. This is a key distinction from pan-BET degraders or those with broader selectivity profiles.

Off-target ferroptosis
Class-level
CCW 28-3 & EN219: induce ferroptosis independent of RNF4
Reversible E3 ligands (CRBN binders): no such effect
Requires RNF4 knockout controls for interpretation
Chloro-N-acetamide warhead drives class-level effect
BRD4 BET family selectivity degradation

CCW 28-3 Cellular Potency: BRD4 Degradation DC50 and Dmax in 293T Cells

In 293T cells, CCW 28-3 induces potent and near-complete degradation of BRD4 [1]. The reported DC50 (half-maximal degradation concentration) is 410 nM, with a Dmax (maximum degradation) of 95% [1]. While this potency is lower than some optimized CRBN-based PROTACs, it is robust and effective for studying RNF4-mediated degradation.

DC50 BRD4 degradation potency 293T cells

CCW 28-3 Degradation Confirmation: Proteasome and RNF4 Dependence

The mechanism of action of CCW 28-3 was rigorously validated to be both proteasome- and RNF4-dependent [1]. Co-treatment with the proteasome inhibitor MG132 completely blocked BRD4 degradation, confirming a proteasome-dependent mechanism [1]. Furthermore, genetic knockout of RNF4 using CRISPR/Cas9 also abrogated the degradation of BRD4 by CCW 28-3, confirming the specific and required role of this E3 ligase [1].

PROTAC RNF4 proteasome mechanism of action

CCW 28-3: Validated Research Applications


BRD4 Isoform-Selective Cancer Studies

Use CCW 28-3 as a chemical probe to study RNF4-dependent protein degradation. This is a key application for research groups exploring the biological function of RNF4 or developing next-generation degraders that bypass resistance to CRBN- or VHL-based PROTACs [1].

RNF4-Mediated Nuclear Proteostasis Research

Employ CCW 28-3 in cellular assays (e.g., at 1 μM for 8-24 hours) to selectively degrade BRD4, enabling the study of BRD4-specific transcriptional programs and anti-proliferative effects without confounding signals from BRD2/3 degradation [1].

Covalent E3 Ligand Engagement Effects

Utilize CCW 28-3 as a benchmark positive control in the development of new heterobifunctional molecules that recruit RNF4. It serves as a validated standard for comparing the degradation efficiency and selectivity of new RNF4-recruiting PROTACs [1].

Application
Selection Property
Validation Focus
BRD4 isoform-selective cell-model studies
BRD4-exclusive degradation profile
BRD2/3-independent endpoint interpretation
RNF4-dependent degradation assays
RNF4 and proteasome dependence
RNF4 genetic-knockout controls
Covalent E3 ligase engagement studies
Chloro-N-acetamide warhead reactivity
Ferroptosis vs. degradation deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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